molecular formula C9H19NO2S B2686257 3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol CAS No. 1594946-20-9

3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol

Cat. No.: B2686257
CAS No.: 1594946-20-9
M. Wt: 205.32
InChI Key: IPYRIXTZJAACKF-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with dimethyl groups and a propane-1,2-diol moiety

Scientific Research Applications

3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Safety and Hazards

The safety information for this compound is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol typically involves the reaction of thiomorpholine derivatives with appropriate reagents to introduce the dimethyl groups and the propane-1,2-diol moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thiomorpholine ring or the diol moiety.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Diphenylmethoxy)-1,2-propanediol: Another diol with different substituents.

    2,2-Dimethyl-1,3-propanediol: A similar diol with a different ring structure.

    Ethane-1,2-diol: A simpler diol without the thiomorpholine ring.

Uniqueness

3-(2,2-Dimethylthiomorpholin-4-yl)propane-1,2-diol is unique due to its combination of a thiomorpholine ring and a propane-1,2-diol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-(2,2-dimethylthiomorpholin-4-yl)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-9(2)7-10(3-4-13-9)5-8(12)6-11/h8,11-12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYRIXTZJAACKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CC(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594946-20-9
Record name 3-(2,2-dimethylthiomorpholin-4-yl)propane-1,2-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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